Melogliptin

Vue d'ensemble

Description

Melogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that is used in the treatment of type 2 diabetes. It works by increasing the levels of incretin hormones in the body that help to control blood sugar.

Synthesis Analysis

The synthesis of Melogliptin involves several steps, including the reaction of various organic compounds. However, the exact process is complex and typically carried out in a laboratory setting by trained chemists.Molecular Structure Analysis

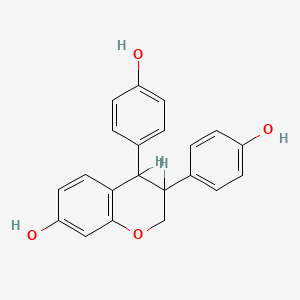

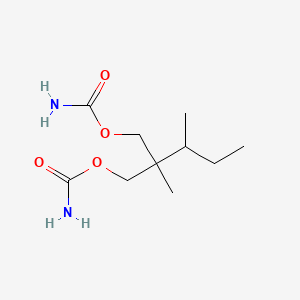

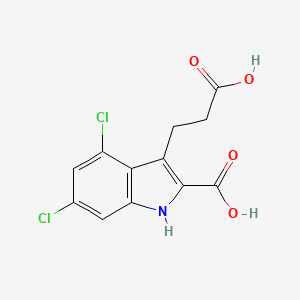

Melogliptin has a complex molecular structure that includes a pyrimidinedione nucleus. The structure is designed to effectively inhibit the DPP-4 enzyme.Chemical Reactions Analysis

As a DPP-4 inhibitor, Melogliptin reacts with the DPP-4 enzyme in the body. This reaction results in the inhibition of the enzyme, which in turn increases the levels of incretin hormones.Physical And Chemical Properties Analysis

Melogliptin is a solid substance at room temperature. It is soluble in water and has a molecular weight of approximately 500 g/mol.Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Melogliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, is studied for its pharmacokinetic and pharmacodynamic profiles. Research on related compounds like evogliptin has shown that DPP-IV inhibitors exhibit a dose-dependent manner in their systemic exposure and inhibition of plasma DPP-IV activity. These inhibitors effectively sustain the inhibition of DPP-IV activity, leading to increased levels of postprandial active glucagon-like peptide-1 (GLP-1), which consequently reduces postprandial glucose levels without significantly increasing insulin levels (Gu et al., 2014).

Diabetes Mellitus Treatment

Melogliptin, like other DPP-IV inhibitors such as alogliptin, is being investigated for its efficacy in the treatment of type 2 diabetes mellitus (T2DM). Clinical trials have shown that alogliptin can improve glycemic control in T2DM patients, both as monotherapy and in combination with other antidiabetic agents. Its use is associated with reductions in glycosylated hemoglobin A1c and fasting plasma glucose levels (Holland & Neumiller, 2014).

Cardiovascular Effects

Studies on DPP-4 inhibitors like alogliptin have indicated potential benefits on cardiovascular health. Alogliptin has been observed to impact the cardiovascular system positively or negatively, affecting major adverse cardiovascular events (MACE). It can lead to favorable changes such as improved endothelial function, reduction in inflammatory markers, and modest decreases in lipidemia and blood pressure. However, the relationship between DPP-4 inhibition and improved cardiovascular outcomes is still uncertain and under investigation (Fisman & Tenenbaum, 2015).

Diabetes Management and Molecular Targets

Melogliptin's role in diabetes management involves targeting key molecular components. Research into anti-diabetic natural compounds, including drugs like alogliptin, reveals their mechanisms involve targets such as α-glucosidase, α-amylase, DPP-4, PPAR γ, PTP1B, and GLUT4. These targets are critical in the management of type 2 diabetes mellitus, and understanding their interaction with DPP-4 inhibitors like melogliptin is essential for developing effective treatments (He, Chen, & Li, 2019).

Carotid Atherosclerosis

The effect of DPP-4 inhibitors on atherosclerosis is another area of interest. A study involving alogliptin showed its potential in attenuating the progression of carotid intima-media thickness in patients with T2DM. This suggests that melogliptin, as part of this drug class, could have similar effects in preventing or slowing down the progression of atherosclerosis in diabetic patients (Mita et al., 2015).

Safety And Hazards

Like all medications, Melogliptin has potential side effects. These can include headache, nausea, and diarrhea. It is important to take this medication as directed by a healthcare provider and to report any side effects.

Orientations Futures

Research is ongoing into the long-term effects and potential new uses for Melogliptin. This includes studies into its effectiveness in treating other conditions, such as obesity and polycystic ovary syndrome.

Please note that this information is general in nature and may not be completely accurate. Always consult with a healthcare provider or a trained chemist for more detailed and personalized information.

Propriétés

IUPAC Name |

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYGLDMGERSRPC-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melogliptin | |

CAS RN |

868771-57-7 | |

| Record name | Melogliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1676112.png)

![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)